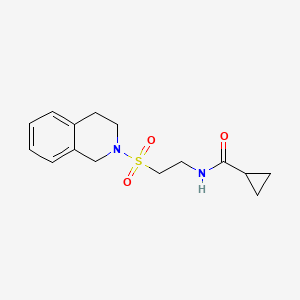

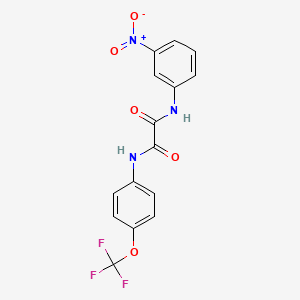

![molecular formula C21H21N5O2S B2801480 2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(methylthio)phenyl]acetamide CAS No. 1357729-38-4](/img/structure/B2801480.png)

2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(methylthio)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications . The compound has a molecular formula of C21H18F3N5O2 and an average mass of 429.395 Da .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a triazoloquinoxaline core, an isopropyl group, and a methylthio phenyl group .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions. For example, reactions with carbonyl derivatives can lead to 1-alkyl or 1-aryl [1,2,4]triazolo [4,3- a ]quinoxalines .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Derivatives

Research has focused on the synthesis and structural exploration of triazoloquinoxaline derivatives. Fathalla et al. (2015) reported the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates through the DCC coupling method, highlighting the potential for amino acid derivative linkage to triazoloquinoxaline moieties for diverse applications (Fathalla, 2015). Similarly, An et al. (2017) demonstrated a diversified synthesis approach for 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives using Ugi four-component reaction followed by copper-catalyzed tandem reactions, indicating a method for rapid access to complex fused tricyclic scaffolds (An et al., 2017).

Biological Activities

Various studies have explored the potential biological activities of triazoloquinoxaline derivatives. One study focused on the synthesis of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, evaluating their positive inotropic activity, which could be beneficial in developing new therapeutic agents (Zhang et al., 2008). Another study by Yurttaş et al. (2020) synthesized novel triazole derivatives bearing quinoline ring and assessed their antimicrobial activity, highlighting the potential for these compounds in antimicrobial drug development (Yurttaş et al., 2020).

Anticancer Potential

Research has also been conducted on the anticancer potential of triazoloquinoxaline derivatives. Kaneko et al. (2020) synthesized [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives, assessing their antiproliferative effects against various cancer cell lines. The study found that these derivatives demonstrated superior effectiveness compared to known compounds, imiquimod and EAPB0203, indicating their potential as anticancer agents (Kaneko et al., 2020).

Wirkmechanismus

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, quinoxaline derivatives are known to have various biological activities. They can act against many targets, receptors, or microorganisms . Some triazoloquinoxaline-based derivatives have been designed and synthesized as VEGFR-2 inhibitors, which are critically involved in cancer angiogenesis .

Zukünftige Richtungen

Quinoxaline and its derivatives have a wide spectrum of biological importance, paving the way for further development in drug discovery . The design and synthesis of new 1,2,4-triazolo [4,3- a ]quinoxaline derivatives with the same essential structural features of the reported hit compound and almost the same binding mode is a promising future direction .

Eigenschaften

IUPAC Name |

N-(3-methylsulfanylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2S/c1-13(2)19-23-24-20-21(28)25(16-9-4-5-10-17(16)26(19)20)12-18(27)22-14-7-6-8-15(11-14)29-3/h4-11,13H,12H2,1-3H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHKKRRHTRCUTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

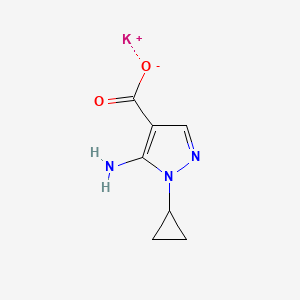

![methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2801402.png)

![Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate](/img/structure/B2801404.png)

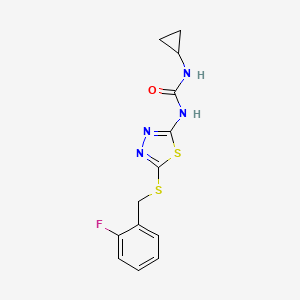

![3-methyl-N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylthio)phenyl]benzamide](/img/structure/B2801406.png)

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol](/img/structure/B2801411.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2801412.png)

![2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2801414.png)

![N-methyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2801420.png)